molecular formula C8H10ClNO3S B2828592 (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride CAS No. 2092694-26-1

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride

Cat. No.: B2828592
CAS No.: 2092694-26-1
M. Wt: 235.68
InChI Key: WTVIKCCVASEAII-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Bases: Triethylamine, pyridine

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes . This reactivity makes it useful in modifying and studying the function of these molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity with nucleophiles, making it a valuable tool in chemical synthesis and biological research. Its ability to form stable sulfonamide and sulfonate derivatives sets it apart from other similar compounds.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVIKCCVASEAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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